![molecular formula C18H16N2O7 B11025998 Dimethyl 2-{[(4-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B11025998.png)
Dimethyl 2-{[(4-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-{[2-(4-nitrophenyl)acetyl]amino}terephthalate: is an organic compound that features a terephthalate core with a nitrophenyl acetyl group and two methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-{[2-(4-nitrophenyl)acetyl]amino}terephthalate typically involves the following steps:
Acetylation: The attachment of an acetyl group to the nitrophenyl compound, usually achieved with acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The formation of an amide bond between the acetylated nitrophenyl compound and terephthalic acid, facilitated by coupling agents like dicyclohexylcarbodiimide (DCC).
Esterification: The conversion of carboxylic acid groups to methyl esters using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium hydroxide or hydrochloric acid for ester hydrolysis.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products:
Reduction: Dimethyl 2-{[2-(4-aminophenyl)acetyl]amino}terephthalate.
Hydrolysis: 2-{[2-(4-nitrophenyl)acetyl]amino}terephthalic acid.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug design and development due to its structural features.
- Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industry:
- Utilized in the production of advanced materials, such as polymers and coatings.
- Explored for its role in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism by which dimethyl 2-{[2-(4-nitrophenyl)acetyl]amino}terephthalate exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, its interactions with enzymes and receptors are of interest, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Dimethyl terephthalate: Lacks the nitrophenyl acetyl group, making it less reactive in certain contexts.
2-{[2-(4-nitrophenyl)acetyl]amino}terephthalic acid: Similar structure but with carboxylic acid groups instead of methyl esters, affecting its solubility and reactivity.
Uniqueness: Dimethyl 2-{[2-(4-nitrophenyl)acetyl]amino}terephthalate is unique due to the presence of both nitrophenyl and terephthalate moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and materials science.
Properties
Molecular Formula |
C18H16N2O7 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
dimethyl 2-[[2-(4-nitrophenyl)acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H16N2O7/c1-26-17(22)12-5-8-14(18(23)27-2)15(10-12)19-16(21)9-11-3-6-13(7-4-11)20(24)25/h3-8,10H,9H2,1-2H3,(H,19,21) |
InChI Key |
OGUAAAMVMDAZMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


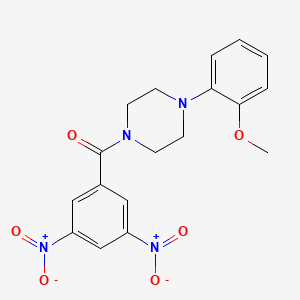
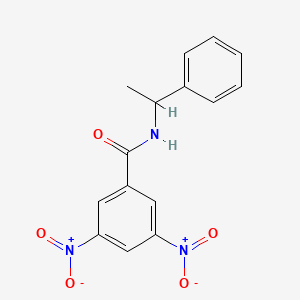

![2-(5-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11025932.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11025944.png)
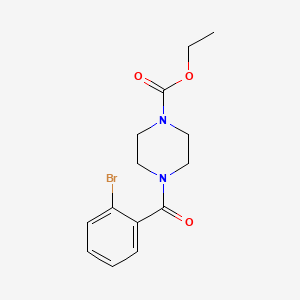
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11025965.png)
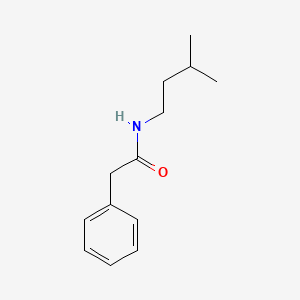
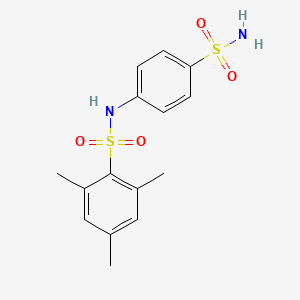
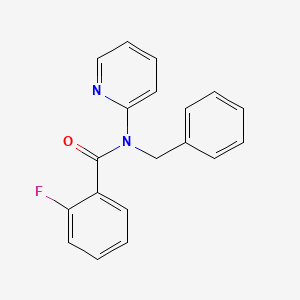
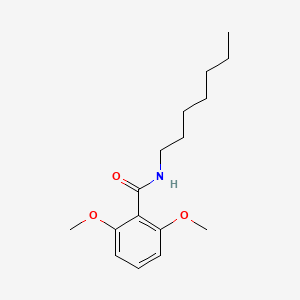

![N-[4-(acetylamino)phenyl]-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetamide](/img/structure/B11026014.png)

